7-Oxo-bexarotene is a key metabolite of bexarotene, a synthetic retinoid X receptor (RXR) selective agonist used in the treatment of cutaneous T-cell lymphoma []. While bexarotene itself demonstrates significant binding affinity for retinoid receptors and subsequent transactivation, its oxidative metabolites, including 7-oxo-bexarotene, exhibit considerably reduced activity in this regard []. Despite the substantial systemic exposure to these metabolites following bexarotene administration, their low retinoid receptor activation potential suggests limited pharmacological activity [].
7-Oxo-bexarotene is a synthetic retinoid and a metabolite of bexarotene, primarily known for its selective activation of retinoid X receptors. This compound plays a significant role in regulating gene expression related to cell differentiation, proliferation, and apoptosis, making it a subject of interest in cancer research, particularly for cutaneous T-cell lymphoma. The compound's chemical structure is characterized by the presence of a keto group at the 7-position of the bexarotene molecule, which enhances its biological activity.
7-Oxo-bexarotene is derived from the oxidation of bexarotene, which is itself a synthetic retinoid used in treating specific types of cancer. The oxidation process can be facilitated using various oxidizing agents, including cytochrome P450 enzymes.
7-Oxo-bexarotene falls under the class of retinoids, which are compounds related to vitamin A. It is categorized as an antineoplastic agent due to its potential therapeutic effects against tumors.
The synthesis of 7-Oxo-bexarotene predominantly involves the oxidation of bexarotene. This transformation can be achieved through several methods:
The molecular formula for 7-Oxo-bexarotene is C23H28O2. Its structure features:
7-Oxo-bexarotene primarily undergoes oxidation reactions but can also participate in reduction and substitution reactions:
The mechanism by which 7-Oxo-bexarotene exerts its effects involves selective binding to retinoid X receptors (subtypes RXRα, RXRβ, RXRγ). Upon activation, these receptors form heterodimers with other nuclear receptors, leading to:
Research indicates that this compound inhibits cell proliferation in various tumor cell lines, demonstrating potential therapeutic benefits in oncology.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4